Dimyristoyl peroxide
Description
Properties
CAS No. |
3530-28-7 |
|---|---|
Molecular Formula |
C28H54O4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
tetradecanoyl tetradecaneperoxoate |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-32-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
SLFUZVJZPBHLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Physicochemical Properties of Dimyristoyl Peroxide
Dimyristoyl peroxide, also known as myristoyl peroxide or tetradecanoyl tetradecaneperoxoate, is a diacyl peroxide with the chemical formula C₂₈H₅₄O₄. nih.gov
| Property | Value |
| IUPAC Name | tetradecanoyl tetradecaneperoxoate nih.gov |
| Molecular Formula | C₂₈H₅₄O₄ nih.gov |
| Molecular Weight | 454.7 g/mol nih.gov |
| CAS Number | 3530-28-7 nih.gov |
Synthesis and Manufacturing of Dimyristoyl Peroxide
Diacyl peroxides are commonly synthesized through the reaction of acyl chlorides or acid anhydrides with hydrogen peroxide in the presence of a base. wikipedia.org This general method can be adapted for the synthesis of specific diacyl peroxides like Dimyristoyl peroxide.
The reaction with an acyl chloride proceeds as follows: H₂O₂ + 2 RCOCl → (RCO₂)₂ + 2 HCl wikipedia.org
Alternatively, using an acid anhydride: H₂O₂ + (RCO)₂O → (RCO₂)₂ + H₂O wikipedia.org
In these reactions, the hydroperoxide anion acts as a more effective nucleophile than the hydroxide (B78521) ion. wikipedia.org For the synthesis of unsymmetrical diacyl peroxides, an acyl chloride can be reacted with a peroxy acid. wikipedia.org
Application of Dimyristoyl Peroxide As a Radical Polymerization Initiator
Principles of Free-Radical Polymerization Initiated by Diacyl Peroxides
Free-radical polymerization is a fundamental chain-growth process used to synthesize a wide variety of polymers, including polyethylene (B3416737), polystyrene, and polyvinyl chloride. chemicalbook.comnumberanalytics.com The process is characterized by three main steps: initiation, propagation, and termination. numberanalytics.com Diacyl peroxides are a common class of initiators used to start this chain reaction. numberanalytics.com
The general structure of a diacyl peroxide is R-C(O)O-O(O)C-R, where 'R' represents an organic group. numberanalytics.com The initiation process begins with the decomposition of the diacyl peroxide, which is typically induced by heat. numberanalytics.com The crucial step is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, which generates two highly reactive acyloxy radicals (R-C(O)O•). numberanalytics.com
These acyloxy radicals can then undergo further reactions. Depending on the stability of the 'R' group, the acyloxy radical can either directly add to a monomer molecule to start a polymer chain or it can undergo decarboxylation (loss of CO2) to form an alkyl or aryl radical (R•). numberanalytics.com This new radical (either the acyloxy or the R• radical) then attacks the double bond of a monomer unit, forming a new, larger radical. This marks the beginning of the polymer chain. numberanalytics.com
The subsequent propagation step involves the continuous addition of monomer units to the growing radical chain. numberanalytics.com Finally, the polymerization process ceases through termination, which occurs when two growing radical chains react with each other, typically through combination or disproportionation, to form stable, non-radical polymer molecules. numberanalytics.com The efficiency of the initiation process is influenced by factors such as temperature, solvent, and the specific structure of the diacyl peroxide. numberanalytics.com
In the case of Dimyristoyl Peroxide, the 'R' group is a tridecyl group (C13H27), making the full acyl group myristoyl. Upon thermal decomposition, it forms myristoyloxy radicals, which can then initiate the polymerization of various monomers.
Impact of this compound on Polymerization Kinetics and Chain Growth
The kinetics of polymerization and the rate of chain growth are significantly influenced by the choice and concentration of the initiator. numberanalytics.com this compound, also known as dimyristyl peroxydicarbonate (MYPC), is particularly effective as an initiator for the polymerization of monomers like vinyl chloride, vinylidene chloride, and various acrylates. rayeneh.comnouryon.comnouryon.com
The rate of initiation is directly dependent on the rate of decomposition of the peroxide. This decomposition is a first-order reaction, and its rate is highly sensitive to temperature. pergan.com The reactivity of a peroxide initiator is often characterized by its half-life (t½), which is the time required for half of the initial quantity of the peroxide to decompose at a specific temperature. pergan.com A shorter half-life indicates a faster decomposition rate and, consequently, a higher rate of radical generation, leading to a faster polymerization rate. terrificscience.org
This compound is typically used in a temperature range of 40-65°C for the suspension and mass polymerization of vinyl chloride. nouryon.comnouryon.com This temperature range corresponds to a suitable decomposition rate to maintain a steady supply of radicals for an efficient polymerization process. The half-life data provides a more quantitative measure of its reactivity.
| Temperature (°C) | Half-Life (t½) | Solvent |
|---|---|---|
| 64 | 1 hour | Chlorobenzene |
| 84 | 0.1 hour (6 minutes) | Chlorobenzene |
This interactive table shows the time it takes for half of the this compound to decompose at different temperatures. A shorter half-life means the initiator is more reactive at that temperature.
Regulation of Polymer Molecular Weight and Architecture via Initiator Design
The design of the initiator, including its chemical structure and concentration, is a key tool for controlling the molecular weight and architecture of the resulting polymer. numberanalytics.com The molecular weight of a polymer is generally inversely proportional to the concentration of the free-radical initiator. terrificscience.org
When a higher concentration of this compound is used, a larger number of polymer chains are initiated simultaneously. terrificscience.org Since the amount of monomer is finite, these numerous growing chains compete for the available monomer units, resulting in shorter average chain lengths and, consequently, a lower average molecular weight. terrificscience.org Conversely, a lower initiator concentration leads to fewer, but longer, polymer chains, yielding a polymer with a higher average molecular weight. This principle allows for the targeted synthesis of polymers with specific molecular weights by carefully controlling the amount of initiator added to the reaction.
| Initiator Concentration | Number of Polymer Chains Initiated | Average Polymer Molecular Weight |
|---|---|---|
| Low | Low | High |
| Medium | Medium | Medium |
| High | High | Low |
This interactive table illustrates the general relationship between the concentration of an initiator like this compound and the resulting polymer's molecular weight.
Beyond molecular weight, the structure of the initiator can influence the polymer's architecture. While simple monofunctional initiators like this compound typically produce linear polymer chains, the use of multifunctional initiators (containing more than one peroxide group per molecule) can lead to more complex architectures such as star-shaped or branched polymers. fujifilm.com The end groups of the polymer chains are also determined by the initiator fragments. In the case of this compound, the resulting polymer chains will have myristoyl-derived groups at their ends.
Structure-Reactivity Relationships of Diacyl Peroxides in Polymerization
The reactivity of a diacyl peroxide is intrinsically linked to its molecular structure, particularly the nature of the organic 'R' groups attached to the carbonyl carbons. numberanalytics.com These groups can influence the stability of the peroxide and the reactivity of the radicals formed upon decomposition.
In the case of this compound, the 'R' group is a long, saturated alkyl chain (tridecyl, C13H27). Some key structure-reactivity points include:
Solubility: The long, nonpolar myristoyl chains make this compound soluble in nonpolar monomers and solvents, which is a crucial property for its use in bulk and suspension polymerization processes. pergan.com This contrasts with water-soluble initiators used in emulsion polymerization.
Radical Reactivity: Upon decomposition, the primary myristoyloxy radical is formed. Due to the alkyl nature of the attached group, this radical can readily undergo decarboxylation to produce a tridecyl radical and carbon dioxide. Both the myristoyloxy and the tridecyl radicals can initiate polymerization. The long alkyl chain of the initiating radical can also influence its interaction with the monomer and the growing polymer chain.
Physical Form: this compound is a solid, flaked material at room temperature. coopereurope.com This physical state affects how it is handled, stored, and introduced into the polymerization reactor, often as a slurry or dispersion. chemicalbook.com
Compared to a common aromatic diacyl peroxide like Benzoyl Peroxide, which has phenyl groups, this compound is an aliphatic peroxide. This structural difference leads to different decomposition kinetics and solubility characteristics, making them suitable for different polymerization conditions and monomers. For instance, aliphatic diacyl peroxides generally have a lower tendency for radical-induced decomposition compared to their aromatic counterparts.
Applications of Dimyristoyl Peroxide in Chemical Processes
Role as a Polymerization Initiator
Diacyl peroxides are extensively used as radical initiators in free radical polymerization. numberanalytics.comalfachemic.com The radicals generated from the decomposition of the diacyl peroxide initiate the polymerization of monomers, leading to the formation of polymer chains. numberanalytics.comnumberanalytics.com The choice of the specific diacyl peroxide, such as Dimyristoyl peroxide, can impact the rate of polymerization and the properties of the final polymer. numberanalytics.comnumberanalytics.com Dimyristoyl peroxydicarbonate, a related compound, is used as an initiator for the polymerization of vinyl chloride, vinylidene chloride, and (meth)acrylates. nouryon.com
Density Functional Theory (DFT) Applications for Electronic Structure Analysis[16],[12],[13],[14],[15],
Utility in Organic Synthesis
Beyond polymerization, diacyl peroxides serve as versatile reagents in organic synthesis. rsc.org They can function as oxidants, electrophiles, and sources of both O- and C-functional groups. rsc.org Recent advancements have expanded their synthetic utility, allowing for novel transformations with and without the use of transition-metal catalysts. rsc.org
Advanced Analytical Techniques for Characterizing Dimyristoyl Peroxide and Its Reaction Intermediates
Spectroscopic Methodologies for Structural and Mechanistic Investigations
Spectroscopic techniques are indispensable for probing the molecular structure and observing the transient species formed during the reactions of Dimyristoyl peroxide.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful and specific technique for the direct detection and characterization of paramagnetic species, including the free radicals generated from the decomposition of this compound. srce.hrmdpi.com The high sensitivity of ESR allows for the detection of free radical concentrations at very low levels, in the nanomolar range. srce.hr
To detect and identify short-lived radical intermediates, the spin trapping technique is often employed. srce.hr This method utilizes a "spin trap," which is a stable, ESR-silent molecule that reacts with transient radicals to form a more stable and observable spin adduct with a characteristic ESR signal. srce.hrresearchgate.net 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap for this purpose. researchgate.netdgk-ev.dedss.go.th The resulting spin adducts can be further analyzed to identify the original radical species. For instance, in studies of lipid peroxidation, extraction of the DMPO spin adducts into an organic solvent like ethyl acetate (B1210297) has been shown to significantly increase their lifetimes, facilitating their detection and characterization by ESR. nih.gov
The hyperfine coupling constants (aN and aH) and g-values obtained from the ESR spectrum of a spin adduct provide structural information that helps in the identification of the trapped radical. mdpi.comnih.gov For example, different hyperfine coupling constants are observed for carbon-centered versus oxygen-centered radical adducts. nih.gov
Table 1: Commonly Used Spin Traps in ESR Spectroscopy
| Spin Trap | Abbreviation | Typical Application |
|---|---|---|
| 5,5-dimethyl-1-pyrroline N-oxide | DMPO | General purpose spin trap for various radicals. researchgate.netdgk-ev.dedss.go.th |
| Phenyl-N-tert-butylnitrone | PBN | Used for trapping various types of radicals. mdpi.comdss.go.th |
| 2-methyl-2-nitrosopropane | MNP | Effective for trapping carbon-centered radicals. mdpi.com |
| α-[4-Pyridyl 1-oxide]-N-tert-butyl nitrone | POBN | Used in studies of lipid peroxidation. mdpi.com |
This table summarizes common spin traps and their general applications in radical detection.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural elucidation of the final products resulting from reactions of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides detailed information about the molecular structure, chemical bonds, and the arrangement of atoms within a molecule. filab.fr Proton (¹H) NMR and Carbon-¹³ (¹³C) NMR are particularly useful for characterizing organic molecules. u-picardie.fr The chemical shift in an NMR spectrum indicates the chemical environment of a nucleus, helping to identify different functional groups. filab.fr For instance, ¹H NMR has been used to quantify peroxide content in various products, with the peroxide proton typically appearing at a distinct chemical shift. researchgate.netrsc.org This technique can be used to analyze the purity of compounds and detect impurities, even at low concentrations. filab.fr Advanced 2D NMR techniques can provide further insights into complex molecular structures and interactions. nih.gov
Infrared (IR) Spectroscopy is a rapid and powerful tool for identifying functional groups within a molecule. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. researchgate.net For peroxides, the O-O stretching vibration is a key characteristic, although it is often weak. The C=O stretching frequency in the ester groups of this compound and its products would be a prominent feature in the IR spectrum. researchgate.net FTIR spectroscopy, coupled with chemometric methods, can be used for the quantitative analysis of parameters like peroxide value in oils. rsc.orgmdpi.com The technique provides information on the nature and structure of surface or adsorbed species. researchgate.net
Table 2: Spectroscopic Data for Functional Group Characterization
| Spectroscopic Technique | Functional Group | Typical Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |
|---|---|---|---|
| IR Spectroscopy | O-H Stretch (from hydroperoxides) | 3260 - 3763 | rsc.org |
| IR Spectroscopy | C=O Stretch (Ester) | ~1735-1750 | researchgate.netnih.gov |
| ¹H NMR | -OOH (Peroxide proton) | δ ~10-11 ppm | researchgate.net |
| ¹H NMR | -CH₂- (Alkyl chain) | δ ~1.2-1.6 ppm | |
| ¹³C NMR | C=O (Ester carbonyl) | δ ~170-175 ppm | u-picardie.fr |
This table presents typical spectroscopic data used for the identification of key functional groups relevant to this compound and its reaction products.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Mass Spectrometry-Based Approaches for Reaction Pathway Elucidation
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, making it invaluable for identifying reaction products and intermediates, and thus elucidating reaction pathways. mdpi.com
The reaction of this compound can lead to a complex mixture of products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the detection and identification power of MS. wikipedia.orgrsc.org This allows for the analysis of individual components within a complex mixture. americanpharmaceuticalreview.com LC-MS is widely used in various fields, including proteomics and metabolomics, to separate and identify compounds in intricate biological samples. wikipedia.org The use of high-resolution mass spectrometry (HRMS) in LC-MS provides accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. americanpharmaceuticalreview.com
Tandem mass spectrometry (MS/MS or MSⁿ) is a crucial tool for the structural elucidation of compounds separated by LC or introduced directly into the mass spectrometer. americanpharmaceuticalreview.comsfrbm.org In MS/MS, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting product ions are analyzed. sfrbm.orgacs.org The fragmentation pattern provides detailed structural information about the precursor ion. mdpi.com This technique is particularly useful for identifying the position of modifications, such as oxidation, on a molecule and for differentiating between isomers. researchgate.netcore.ac.uk For example, the fragmentation of spin-trapped radical adducts in MS/MS can confirm the identity of the original radical species. researchgate.net Different scanning modes in tandem MS, such as precursor ion scanning and neutral loss scanning, can be used to selectively detect classes of compounds that share a common fragment or lose a specific neutral molecule. sfrbm.org
Table 3: Mass Spectrometry Techniques and Their Applications
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| LC-MS | Analysis of complex reaction mixtures | Separation and molecular weight of individual components | wikipedia.orgamericanpharmaceuticalreview.com |
| LC-HRMS | Identification of unknown products | Accurate mass and elemental composition | americanpharmaceuticalreview.com |
| MS/MS (Tandem MS) | Structural elucidation of products and intermediates | Fragmentation patterns for structural information | researchgate.netsfrbm.org |
| OzESI-MS | Determination of double bond position in unsaturated products | Location of unsaturation through ozonolysis | nih.gov |
This table highlights key mass spectrometry-based techniques and their primary applications in the analysis of this compound and its reaction products.
Hyphenated Techniques (e.g., LC-MS) for Complex Mixture Analysis[22],[20],
Chromatographic Separations for Purity Assessment and Isolation of Reaction Components
Chromatography is a fundamental technique for the separation, purification, and purity assessment of chemical compounds. rotachrom.com For this compound, chromatographic methods are essential for isolating the pure compound from synthesis mixtures and for separating the various products formed during its reactions.
High-performance liquid chromatography (HPLC) is a primary analytical technique for assessing the purity of a compound. rotachrom.comresearchgate.net By developing a suitable HPLC method, the main component can be separated from any impurities or degradation products. researchgate.net The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity. sepscience.com A photodiode array (PDA) detector can be used to assess peak purity by comparing UV-Vis spectra across the peak. sepscience.com
Preparative chromatography, which operates on a larger scale than analytical chromatography, is used to isolate and purify specific components from a mixture. rotachrom.com This is crucial for obtaining pure samples of this compound's reaction products for further structural characterization by other techniques like NMR and MS. The goal of preparative chromatography is to maximize the yield and purity of the isolated compound of interest. rotachrom.com
Table 4: Chromatographic Methods for Analysis and Purification
| Chromatographic Method | Primary Use | Key Parameters | Reference |
|---|---|---|---|
| Analytical HPLC | Purity assessment, quantitative analysis | Retention time, peak area, peak purity | rotachrom.comresearchgate.net |
| Preparative HPLC | Isolation and purification of compounds | Column loading, flow rate, fraction collection | rotachrom.com |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary separation | Retention factor (Rf) | nih.gov |
| Solid-Phase Extraction (SPE) | Sample cleanup and fractionation | Sorbent type, elution solvent | nih.gov |
This table outlines various chromatographic techniques and their roles in the study of this compound.
In Situ Monitoring and Real-Time Analysis of Peroxide Reactions
The study of chemical reactions as they occur, without the need for sample extraction and quenching, provides profound insights into reaction kinetics, mechanisms, and the transient species that dictate reaction pathways. For organic peroxides like this compound, which can undergo rapid and complex decomposition, in situ and real-time analytical techniques are invaluable. These methods allow for the continuous observation of reactant consumption, intermediate formation, and product evolution, leading to a more complete understanding of the reaction dynamics. While detailed real-time analytical studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and techniques developed for other organic peroxides and reactive oxygen species are directly applicable.
Advanced analytical methods enable the real-time tracking of changes in peroxide concentrations during reactions. mdpi.com These techniques are crucial for understanding reaction kinetics and safely managing processes involving thermally sensitive compounds. unibe.ch Methodologies for monitoring peroxide reactions often involve electrochemical sensors, various forms of spectroscopy, and mass spectrometry, which can provide continuous data on the state of the reaction.
Several techniques have been developed for the real-time analysis of peroxide reactions, which could be adapted for studying this compound. These include:
Electrochemical Sensors: These devices can provide continuous, in situ detection of peroxides. For instance, electrochemical methods have been developed to monitor hydrogen peroxide consumption in real-time during organic oxidation reactions. chemistryviews.orgnih.gov Such systems can be cost-effective, portable, and automated. chemistryviews.orgrsc.org
Spectroscopic Techniques: Methods like UV-Vis, FTIR, and Raman spectroscopy are powerful for real-time monitoring. researchgate.netspectroscopyonline.com In crystallo Raman spectroscopy combined with X-ray crystallography has been used to unambiguously identify peroxide intermediates in enzymatic reactions. unipd.itnih.gov
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to continuously monitor reactions and interrogate reactive intermediates generated during processes like the catalytic disproportionation of hydrogen peroxide. researchgate.netstanford.edu
Other Methods: Techniques such as monitoring oxygen evolution from peroxide decomposition can serve as a direct, real-time measure of the reaction rate. nasa.gov High-resolution ultrasonic spectroscopy has also been employed for the non-destructive real-time measurement of hydrogen peroxide decomposition. rsc.org
The following table summarizes key analytical techniques applicable to the in situ monitoring of this compound reactions, based on established methods for other peroxides.
| Analytical Technique | Principle of Operation | Information Obtained | Applicability to this compound Reactions | References |
| Electrochemical Sensors | Amperometric or voltammetric measurement of peroxide reduction/oxidation at a modified electrode surface. | Real-time concentration of the peroxide. | Monitoring the decomposition rate of this compound by tracking its concentration continuously. | chemistryviews.orgnih.govnih.gov |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by the sample, which is proportional to the concentration of absorbing species. | Concentration changes of reactants and products that have distinct chromophores. | Tracking the disappearance of the peroxide or the appearance of chromophoric products or intermediates. | researchgate.netrsc.org |
| FTIR/Raman Spectroscopy | Measures the vibrational modes of molecules. FTIR relies on infrared absorption, while Raman uses inelastic scattering of monochromatic light. | Identification of functional groups, tracking formation of intermediates and products, and monitoring changes in bond structures. | Real-time identification of decomposition products (e.g., carboxylic acids, esters) and potential reaction intermediates. | researchgate.netunipd.itnih.gov |
| Mass Spectrometry (e.g., ESI-MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Direct detection and structural characterization of transient reaction intermediates and products. | Identifying the specific radical or ionic intermediates formed during the thermal or induced decomposition of this compound. | researchgate.netstanford.edunih.gov |
| High-Resolution Ultrasonic Spectroscopy (HR-US) | Measures the velocity and attenuation of sound waves through the reaction medium, which changes with composition. | Real-time concentration changes in the bulk medium. | Non-destructive monitoring of the overall conversion rate during the decomposition process. | rsc.org |
Detailed Research Findings
Research into the real-time analysis of peroxide reactions has yielded significant data on kinetics and mechanisms. For example, studies on hydrogen peroxide decomposition provide a model for how this compound reactions could be monitored. In one such study, high-resolution ultrasonic spectroscopy was used to monitor the catalytic decomposition of hydrogen peroxide on an iron surface. The data illustrates the progressive decrease in peroxide concentration over time.
The table below presents illustrative data from an experiment monitoring the real-time decomposition of hydrogen peroxide, demonstrating the type of quantitative information that can be obtained from in situ analysis.
| Time (minutes) | H₂O₂ Concentration (w/w %) | Reaction Rate (w/w % / min) |
| 0 | 9.50 | - |
| 50 | 8.75 | 0.0150 |
| 100 | 8.20 | 0.0110 |
| 150 | 7.75 | 0.0090 |
| 200 | 7.40 | 0.0070 |
| 250 | 7.10 | 0.0060 |
| 300 | 6.85 | 0.0050 |
| This table is based on data for hydrogen peroxide decomposition catalyzed by an iron surface at 25.0 °C, as described in research utilizing ultrasonic monitoring. rsc.org It illustrates how reaction rates can be derived from real-time concentration data. |
Another key area of research is the direct detection of unstable intermediates. Using techniques like in crystallo Raman spectroscopy, researchers have been able to capture and characterize peroxide intermediates in biological systems. unipd.itnih.gov For example, a distinct Raman band at ~600 cm⁻¹ was identified as the signature for a C5-peroxide intermediate in the enzyme uricase, which shifted predictably when ¹⁸O₂ was used, confirming its identity. nih.gov Similar spectroscopic approaches could be employed to search for and characterize the myristoyloxyl radical or other transient species generated during the decomposition of this compound.
Furthermore, electrochemiluminescence (ECL) techniques have been developed to monitor important intermediates like the hydroperoxyl radical (OOH*) during oxygen evolution reactions, providing insights into rate-determining steps. nih.gov The spatial and temporal resolution offered by ECL microscopy could potentially be adapted to visualize reaction hotspots and intermediate formation on catalyst surfaces during this compound reactions.
Emerging Research Frontiers and Future Directions in Dimyristoyl Peroxide Chemistry
Development of Next-Generation Diacyl Peroxide Initiators
The classical role of diacyl peroxides as radical initiators is being redefined through the development of next-generation systems with enhanced properties and functionalities. numberanalytics.com While compounds like dimyristoyl peroxide are effective, research is moving towards creating initiators that offer better control over reaction kinetics, improved safety profiles, and applicability in a wider range of conditions.
Key Developments:
Functionally-Substituted Peroxides: A significant area of development is the synthesis of diacyl peroxides with specific functional groups. The stability and reactivity of diacyl peroxides are heavily influenced by their molecular structure. For instance, aromatic diacyl peroxides are generally more stable than their aliphatic counterparts like acetyl peroxide, which decomposes at a much lower temperature. ijrpc.com This principle is being exploited to design initiators with tailored decomposition rates for specific polymerization processes.
Eco-Friendly Alternatives: The chemical industry is increasingly focused on sustainability, leading to the creation of more environmentally benign initiators. An example is Trigonox® 421, marketed as an eco-premium alternative to traditional azo initiators like AIBN. nouryon.com Such developments are driven by the need to eliminate toxic decomposition products and simplify handling and dosage. nouryon.com
Specialized Formulations: Companies are developing a wide array of initiator formulations to meet diverse industrial needs. researchgate.net This includes creating liquid versions of solid peroxides for easier dosing and producing custom blends of different peroxides to achieve precise control over polymerization reactions. nouryon.comresearchgate.net These products find use in a vast range of applications, from coatings and adhesives to detergents and super-absorbers. nouryon.com
Table 1: Comparison of Diacyl Peroxide Initiator Characteristics
| Initiator Type | Key Characteristics | Research Direction |
| Aliphatic (e.g., this compound, Acetyl Peroxide) | Generally lower thermal stability; produce alkyl radicals. ijrpc.com | Modification of alkyl chains to control solubility and reactivity. |
| Aromatic (e.g., Benzoyl Peroxide) | Higher thermal stability compared to aliphatic counterparts; produces aryl radicals. ijrpc.com | Introduction of substituents to tune reactivity and stability. nih.gov |
| Next-Generation (e.g., Trigonox® 421) | Eco-friendly (no toxic byproducts); often supplied as liquids for easy dosing. nouryon.com | Development of sustainable, high-efficiency initiators for specialized applications like controlled-rheology polypropylene. researchgate.net |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is accelerating the pace of discovery in peroxide chemistry. nih.gov Advanced modeling techniques allow researchers to predict the behavior of molecules and design new ones with desired properties, significantly reducing the trial-and-error of traditional laboratory work. nih.govesa.int
Key Methodologies:
Density Functional Theory (DFT): DFT calculations have become a powerful tool for studying diacyl peroxides. nih.govesa.int Researchers use DFT to calculate the activation energies for peroxide decomposition and to understand how substituents affect reactivity. For example, computational studies have shown that adding electron-withdrawing groups (like nitro groups) to benzoyl peroxide can dramatically increase the rate of radical generation, while electron-donating groups have the opposite effect. nih.gov This predictive power enables the in silico design of new, more efficient initiators.
Mechanistic Pathway Elucidation: Computational models are crucial for understanding complex reaction mechanisms. science.gov For instance, quantum mechanical calculations were used to uncover a novel "reverse-rebound" mechanism for the oxidation of arenes by phthaloyl peroxide, distinguishing it from the classic oxygen-rebound mechanisms seen with other oxidants. researchgate.net
Automated Reaction Discovery: Modern cheminformatics combines expert-encoded chemical rules with automation to map out vast networks of potential reaction pathways. chemrxiv.org This "virtual flask" approach can predict the outcomes of reactions with a given set of starting materials and reagents, and even propose entirely new multicomponent transformations that can then be validated experimentally. chemrxiv.org
Table 2: Computationally Predicted Effects on Benzoyl Peroxide Reactivity
| Substituent Type | Position | Predicted Effect on Radical Generation Rate | Rationale |
| **Electron-Withdrawing (e.g., -NO₂) ** | Para | ~150x faster than unsubstituted BPO nih.gov | Increases electrophilicity of the peroxy bond, facilitating cleavage. nih.gov |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Para | Slower than unsubstituted BPO nih.gov | Increases the energy barrier for the SN2 reaction pathway. nih.gov |
Exploration of Novel Reaction Pathways and Catalytic Transformations
A major frontier in peroxide chemistry involves moving beyond the traditional use of diacyl peroxides as mere radical initiators and harnessing them as versatile reagents for sophisticated organic transformations. researchgate.netnih.gov This has opened up new avenues for constructing complex molecules under mild and controlled conditions.
Key Advances:
New Modes of Reactivity: Diacyl peroxides are now widely used as sources of both O- and C-functional groups. nih.gov They can act as electrophiles, oxidants, and radical sources, often in concert, to achieve unprecedented chemical transformations with or without transition-metal catalysts. researchgate.netnih.gov
Transition-Metal Catalysis: The combination of diacyl peroxides with transition metals like nickel and copper has unlocked novel catalytic cycles. researchgate.netzioc.ru For example, a nickel/diacyl peroxide system has been developed for the oxidative acyloxylation of inert C-H bonds. zioc.ru This method cleverly intercepts the typical rapid fragmentation of the carboxylate radical, preserving it for the desired bond activation. zioc.ru
Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to generate radicals from diacyl peroxides. researchgate.netrsc.org This has been successfully applied to the decarboxylative alkylation of enamides, a transformation that proceeds with high chemo- and stereoselectivity under operationally simple, metal-free conditions. rsc.org
Cyclic Diacyl Peroxides: Cyclic peroxides, first synthesized in the 1950s, are undergoing a renaissance. researchgate.net They are being used as mild oxygen sources for reactions like the oxidation of sulfides and for the synthesis of phenols. researchgate.net Researchers are also developing more reactive derivatives, such as 4,5-dichlorophthaloyl peroxide, to expand the scope of these transformations. researchgate.net
Table 3: Examples of Novel Reactions Involving Diacyl Peroxides
| Reaction Type | Catalyst/Conditions | Role of Diacyl Peroxide | Reference |
| Oxidative Acyloxylation of C-H Bonds | Nickel Catalyst | Source of carboxylate radical | zioc.ru |
| Decarboxylative Alkylation of Enamides | Visible-Light Photocatalyst | Alkyl radical source | researchgate.netrsc.org |
| Oxidative C-O Coupling | Lanthanide Catalyst or Silica Gel | Oxidant and oxygen substituent | researchgate.net |
| Synthesis of Phenols | Phthaloyl Peroxide | Hydroxylating reagent | researchgate.net |
Interdisciplinary Research Involving this compound Systems
The unique properties of the dimyristoyl moiety and the reactivity of the peroxide group position this compound as a candidate for exploration in various interdisciplinary fields. While direct research is emerging, parallels from related compounds and broader applications of peroxides highlight significant future potential.
Potential and Emerging Interdisciplinary Applications:
Biomaterials and Drug Delivery: The dimyristoyl group is a component of phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), which are fundamental building blocks of liposomes used in drug delivery systems. tandfonline.comacs.org The potential exists to use this compound as an initiator for the in-situ polymerization of biocompatible materials, creating drug-eluting polymer networks or hydrogels. The lipophilic nature of the dimyristoyl chains could be leveraged to control interactions with biological membranes.
Advanced Materials Science: Diacyl peroxides are foundational to the synthesis of a vast array of polymers, including polyethylene (B3416737) and polystyrene. numberanalytics.comnumberanalytics.com The specific properties of the dimyristoyl chain could be used to create specialty polymers with unique thermal or mechanical properties. Furthermore, research into new materials like graphene-based electrodes for hydrogen peroxide production showcases the intersection of peroxide chemistry with advanced materials and sustainable energy. igii.uk
Environmental Remediation: Peroxides, particularly hydrogen peroxide, are key components in advanced oxidation processes used for wastewater treatment. chemrxiv.org The development of novel catalytic systems that use peroxides to break down pollutants is an active area of interdisciplinary research, combining organic chemistry, materials science, and environmental engineering. rsc.org The principles learned from this compound decomposition could inform the design of new reagents for targeted pollutant degradation.
Interdisciplinary research is defined by the integration of methods and perspectives from different fields to tackle complex challenges. leeds.ac.uk By combining the synthetic versatility of this compound with principles from biology, materials science, and environmental science, researchers can unlock novel solutions and applications. magnanimitas.cz
Q & A
Q. What are the recommended synthesis protocols for dimyristoyl peroxide, and how can purity be validated?
this compound is typically synthesized via the reaction of myristoyl chloride with hydrogen peroxide under controlled alkaline conditions. The reaction requires strict temperature control (0–5°C) to minimize premature decomposition. Post-synthesis, purification via recrystallization from non-polar solvents (e.g., hexane) is advised. Characterization should include:
- FTIR spectroscopy to confirm peroxide (-O-O-) stretching vibrations (~800–900 cm⁻¹) and acyloxy groups.
- ¹H NMR to verify the absence of residual solvents and byproducts.
- Differential Scanning Calorimetry (DSC) to assess thermal stability and melting points. Ensure compliance with reporting standards for new compounds, including elemental analysis and spectral data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Storage : Label containers with dates of receipt, opening, and discard (max 6 months after opening). Store under inert gas (e.g., argon) in opaque, airtight containers to prevent light/oxygen exposure .
- Testing : Regularly test for peroxide formation using:
- Method A (Test Strips) : Suitable for detecting organic peroxides; follow manufacturer protocols (e.g., JT Baker or Sigma-Aldrich strips) .
- Method B (Iodide Test) : Quantify peroxide concentration via titration; discard if levels exceed 10 ppm .
- Disposal : Deactivate peroxides using reducing agents (e.g., ferrous sulfate) before disposal. Document all tests for traceability .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?
- Chromatography (HPLC/GPC) : Assess purity and detect degradation products.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Evaluate decomposition kinetics under controlled heating rates. Cross-reference data with computational predictions (e.g., bond dissociation energies) to validate results .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be applied to study this compound’s decomposition pathways?
- Force Field Selection : Use all-atom force fields (e.g., CHARMM or AMBER) parameterized for peroxides. Calibrate torsional potentials for the -O-O- bond using ab initio calculations (e.g., DFT/B3LYP) to improve accuracy .
- Simulation Setup : Perform MD in explicit solvent (e.g., toluene) at varying temperatures to model thermal decomposition. Monitor bond rupture events and radical formation trajectories.
- Validation : Compare simulated decomposition rates with experimental DSC/TGA data. Address discrepancies by adjusting solvation models or entropy contributions .
Q. What experimental designs mitigate contradictions in kinetic studies of this compound’s thermal stability?
- Controlled Atmospheres : Conduct decomposition studies under inert (N₂) vs. oxidative (O₂) conditions to isolate environmental effects.
- Isoconversional Methods : Apply Friedman or Kissinger-Akahira-Sunose analyses to DSC data to account for variable activation energies at different conversion levels.
- Cross-Validation : Use complementary techniques (e.g., Raman spectroscopy for real-time bond tracking) to resolve ambiguities in Arrhenius parameters .
Q. How does this compound’s efficacy as a polymerization initiator compare to other diacyl peroxides?
- Benchmarking : Compare initiation efficiency (e.g., half-life at 70°C) with dicumyl or benzoyl peroxides using radical trapping assays (e.g., DPPH).
- Crosslinking Studies : Measure polymer network density (via swelling experiments) in model systems (e.g., polyethylene).
- Side-Reaction Analysis : Quantify ester byproducts via GC-MS to assess hydrolysis competing with radical generation. Reference EH&S protocols for hazard mitigation during scale-up .
Methodological Notes
- Data Contradictions : Discrepancies in computational vs. experimental decomposition rates may arise from force field limitations or neglected solvent effects. Recalibrate models using hybrid QM/MM approaches .
- Experimental Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal) for detailed method documentation, including reaction stoichiometry, purification steps, and instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
